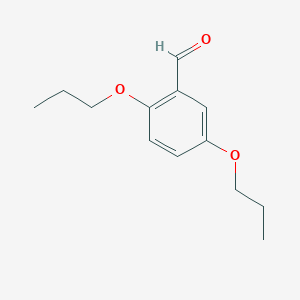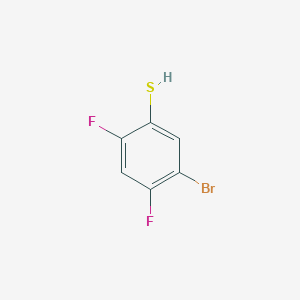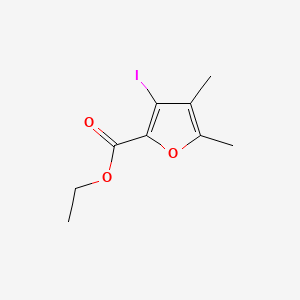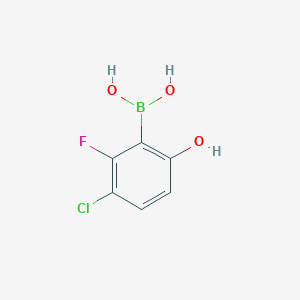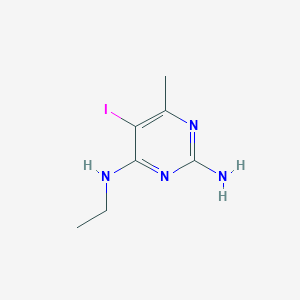
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in various biological processes. This compound is characterized by the presence of an ethyl group at the N4 position, an iodine atom at the 5th position, and a methyl group at the 6th position of the pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine typically involves multi-step organic reactionsThe reaction conditions often require the use of iodine and a suitable oxidizing agent for the iodination step, followed by alkylation using ethyl halides under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be recycled and reused is also common in industrial settings to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-iodo-6-methylpyrimidine-2,4-diamine: Lacks the ethyl group at the N4 position.
N4-ethyl-6-methylpyrimidine-2,4-diamine: Lacks the iodine atom at the 5th position.
N4-ethyl-5-chloro-6-methylpyrimidine-2,4-diamine: Has a chlorine atom instead of iodine at the 5th position.
Uniqueness
N4-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the iodine atom makes it suitable for certain types of reactions and applications that other similar compounds may not be able to perform .
Propriétés
Formule moléculaire |
C7H11IN4 |
|---|---|
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
4-N-ethyl-5-iodo-6-methylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C7H11IN4/c1-3-10-6-5(8)4(2)11-7(9)12-6/h3H2,1-2H3,(H3,9,10,11,12) |
Clé InChI |
WCLWVEOGITXIJL-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=NC(=NC(=C1I)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


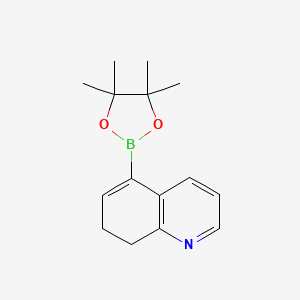
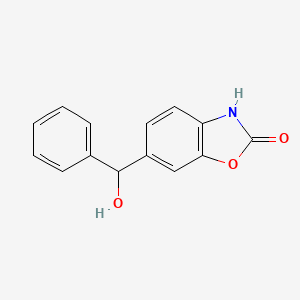
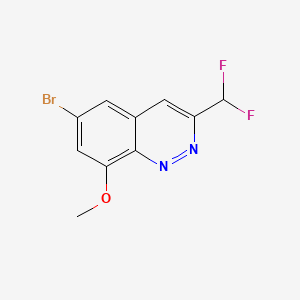

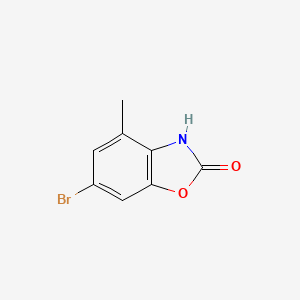
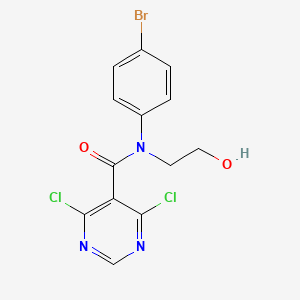
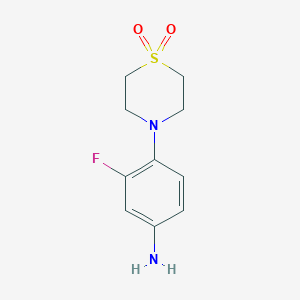
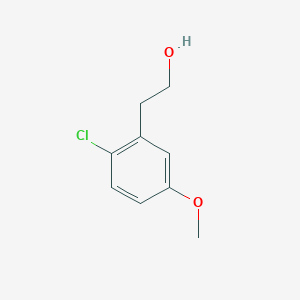

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-2-fluorobenzenesulfonamide](/img/structure/B13925457.png)
